4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, fused with a phenyl group and a butan-2-ylidene substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzohydrazides with butanedione derivatives. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Butan-2-ylidene Benzohydrazides: These compounds share a similar butan-2-ylidene group and have been studied for their antimicrobial and anticancer activities.
2-(Butan-2-ylidene) Hydrazinecarbothioamide: Another compound with a similar butan-2-ylidene group, known for its coordination chemistry and biological activities.
Uniqueness
4-(Butan-2-ylidene)-2-phenyloxazol-5(4H)-one is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(4E)-4-butan-2-ylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO2/c1-3-9(2)11-13(15)16-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b11-9+ |
InChI Key |
SUOLWWYAEIYNRG-PKNBQFBNSA-N |
Isomeric SMILES |
CC/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C |
Canonical SMILES |
CCC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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